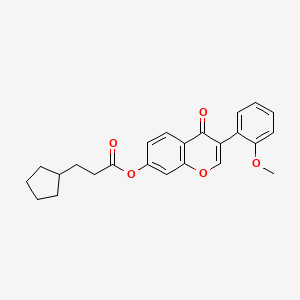

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate

Descripción

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is a chromenone derivative characterized by a 4H-chromen-4-one core substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a 3-cyclopentylpropanoate ester (Figure 1). Chromenones are heterocyclic compounds with a benzopyran backbone, widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Synthetic routes for similar chromenones often involve multi-component reactions or esterification of hydroxy-substituted chromenones with activated carboxylic acids . While direct synthesis data for this compound is unavailable, its structure suggests it could be synthesized via esterification of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one with 3-cyclopentylpropanoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) .

Propiedades

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O5/c1-27-21-9-5-4-8-18(21)20-15-28-22-14-17(11-12-19(22)24(20)26)29-23(25)13-10-16-6-2-3-7-16/h4-5,8-9,11-12,14-16H,2-3,6-7,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNJFLVKJFWNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)CCC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate typically involves multiple steps, starting with the formation of the chromen-4-one core. This can be achieved through the condensation of salicylaldehyde with acetophenone under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents at positions 3 (aryl group) and 7 (ester group). Key comparisons include:

*Calculated based on molecular formula C₂₄H₂₆O₅.

Key Observations:

- Molecular Weight and Substituent Effects: The target compound’s cyclopentylpropanoate ester contributes significantly to its higher molecular weight (394.45 g/mol) compared to analogs with simpler esters (e.g., 324.33 g/mol for the propionate ester) .

- Electronic Effects: The 2-methoxyphenyl group (electron-donating) at position 3 contrasts with the 4-chlorophenyl group (electron-withdrawing) in ’s compound, which may influence the chromenone ring’s electronic environment and reactivity .

Pharmacological Implications (Theoretical)

- Bioavailability: The cyclopentyl group’s steric bulk may hinder metabolic degradation, prolonging half-life compared to smaller esters like propionate.

- Target Binding: The 2-methoxyphenyl group’s orientation could enhance binding to hydrophobic pockets in enzymes or receptors, as seen in piperazine-based analogs (), though direct activity data for chromenones is absent in the evidence .

Actividad Biológica

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is a synthetic compound belonging to the chromenone class, characterized by its unique structural features that may contribute to various biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a chromenone core, which is known for its diverse pharmacological properties. The presence of the methoxyphenyl and cyclopentylpropanoate groups enhances its potential biological interactions.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. A study focusing on similar compounds demonstrated their ability to scavenge free radicals, suggesting that 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate may also possess this activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Chromone derivatives are often investigated for their anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate may reduce inflammation through similar pathways .

The proposed mechanism of action for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, potentially reducing the production of pro-inflammatory mediators.

- Free Radical Scavenging : The antioxidant activity likely stems from the compound's ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Cell Signaling Modulation : By interacting with cellular receptors or signaling molecules, it may influence pathways related to apoptosis and cell cycle regulation.

Research Findings

Case Studies

While specific case studies on 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate are scarce, analogous studies on related compounds provide insight into its potential effects:

- Case Study on Chromenone Derivatives : A series of chromenone derivatives were evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting tumor growth.

- Inflammation Model Studies : In vivo studies using animal models demonstrated that certain chromenones significantly reduced inflammation markers following administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.